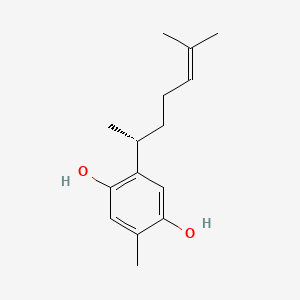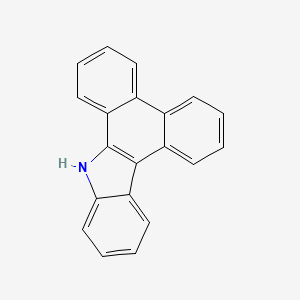
4-Methylquinazolin-2-amine
説明
4-Methylquinazolin-2-amine is a heterocyclic compound with a polar and basic nitrogen atom, making it an interesting scaffold for the development of compounds with biological activities. It is a potent alkaloid yet unknown from nature .
Synthesis Analysis
The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . In addition, 2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .
Molecular Structure Analysis
The molecular formula of 4-Methylquinazolin-2-amine is C9H9N3 . The average mass is 159.188 Da and the monoisotopic mass is 159.079651 Da .
Chemical Reactions Analysis
The chemical reactions of 4-Methylquinazolin-2-amine involve the amino group of 1a attacking the protonated cyanogen group, forming the amidine intermediate A, which underwent isomerization, leading to intermediate B. Intermediate B underwent intramolecular cyclization through nucleophilic addition of the amino group to the carbonyl group, transforming into C .
Physical And Chemical Properties Analysis
The density of 4-Methylquinazolin-2-amine is 1.238g/cm3 . The boiling point is 378.3ºC at 760 mmHg . The molecular weight is 159.18800 .
科学的研究の応用
Synthesis of 2-Aminoquinazoline Derivatives
4-Methylquinazolin-2-amine serves as a key intermediate in the synthesis of 2-aminoquinazoline derivatives. These derivatives are synthesized through an acid-mediated [4+2] annulation reaction, which is a practical method yielding high product purity. The derivatives exhibit significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .
Antiviral Applications
Research has identified 4-Methylquinazolin-2-amine derivatives as potential antiviral agents. Specifically, studies have shown efficacy against influenza A virus-induced acute lung injury in mice. These compounds can significantly reduce lung damage and downregulate pro-inflammatory molecules, suggesting their use as effective treatments against viral pneumonia .
Catalysis in Organic Synthesis
The compound is utilized in catalytic processes for organic synthesis. It acts as a building block in the formation of complex quinazoline scaffolds through reactions such as Pd-catalyzed cyclization, Ru-catalyzed C-H activation/annulation, and Cu-catalyzed oxidative functionalization. These methods are crucial for the development of new pharmaceuticals and agrochemicals .
Development of Green Pesticides
4-Methylquinazolin-2-amine is being explored for its use in the development of green pesticides. Its derivatives have shown promise in creating environmentally friendly pest control solutions that are effective against a range of agricultural pests .
Chemical Biology Probes
In chemical biology, 4-Methylquinazolin-2-amine derivatives are used as probes to study biological systems. They help in understanding the interaction between small molecules and biological targets, which is essential for drug discovery and development .
Material Science
This compound is also investigated in material science for its potential application in creating novel materials with unique properties, such as enhanced durability or specialized conductivity .
Neuropharmacology
In neuropharmacology, derivatives of 4-Methylquinazolin-2-amine are studied for their potential therapeutic effects on neurological disorders. They may play a role in the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Anti-Cancer Research
Lastly, the anti-cancer properties of 4-Methylquinazolin-2-amine derivatives are a significant area of research. These compounds are being tested for their ability to inhibit the growth of various cancer cell lines, offering a potential pathway for the development of novel oncology treatments .
Safety and Hazards
作用機序
Target of Action
Quinazoline derivatives, a class to which 4-methylquinazolin-2-amine belongs, are known for their diverse biological properties . They have been associated with anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The specific targets can vary depending on the derivative and its functional groups.
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition or activation of certain biochemical pathways, resulting in the observed biological effects.
Biochemical Pathways
Quinazoline derivatives are known to affect a wide range of biochemical pathways due to their diverse biological properties . These can include pathways related to inflammation, bacterial growth, viral replication, malaria parasite lifecycle, and cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight (15918800) and other physical properties such as boiling point (3783ºC at 760 mmHg) and density (1238g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the known biological properties of quinazoline derivatives, it can be inferred that the compound may have potential anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer effects .
特性
IUPAC Name |
4-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYNDCLJPWKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296593 | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinazolin-2-amine | |
CAS RN |
6141-02-2 | |
| Record name | NSC110275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



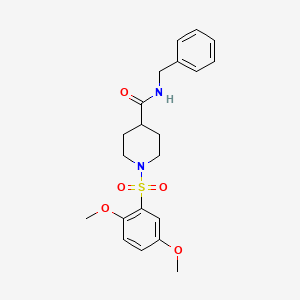
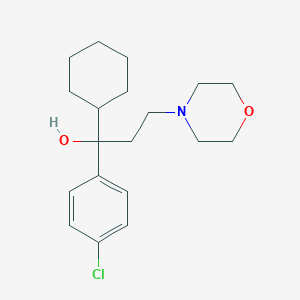
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-phenyl-2-thiazolyl)-1-piperazinyl]acetamide](/img/structure/B1207453.png)

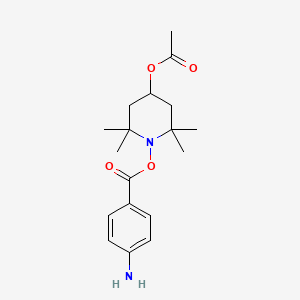
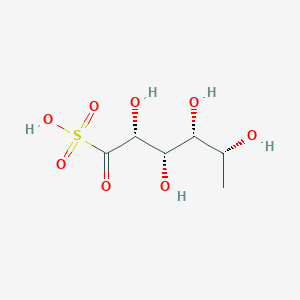
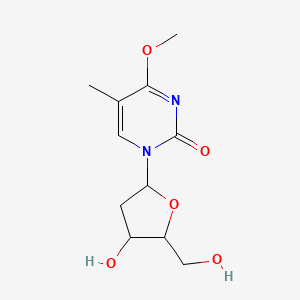

![(2S,3S)-1-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1207464.png)
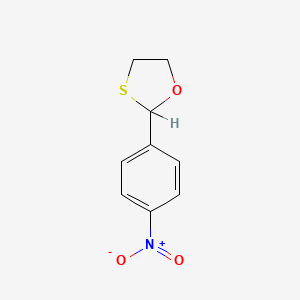
![4-Oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile](/img/structure/B1207468.png)
